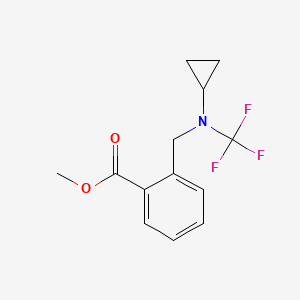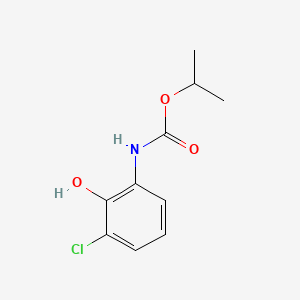
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a carbamic acid ester linked to a chlorinated hydroxyphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester typically involves the esterification of carbamic acid with (3-chloro-2-hydroxyphenyl)-, 1-methylethyl alcohol. This reaction is often carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different properties and applications, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, methyl ester
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, ethyl ester
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, propyl ester
Uniqueness
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
34061-86-4 |
|---|---|
Formule moléculaire |
C10H12ClNO3 |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
propan-2-yl N-(3-chloro-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-8-5-3-4-7(11)9(8)13/h3-6,13H,1-2H3,(H,12,14) |
Clé InChI |
XWFIJKHIIHQUQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=C(C(=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




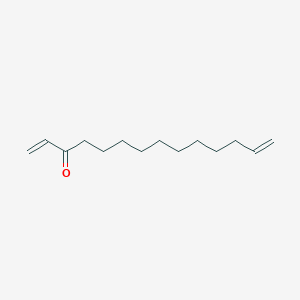

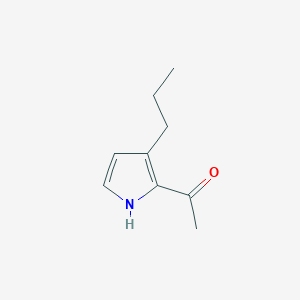

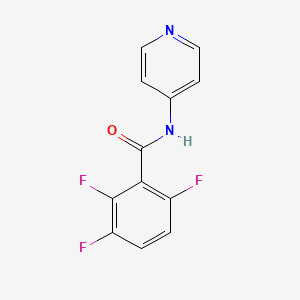
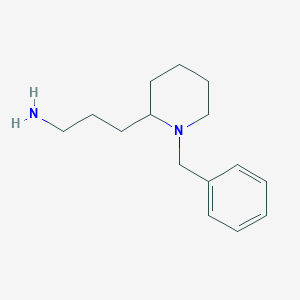


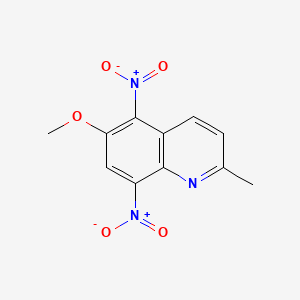

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
